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Introduction
NY0116, identified as Amivantamab, is a fully human bispecific antibody with a low fucose,

IgG1-based structure. It is designed to concurrently target the epidermal growth factor receptor

(EGFR) and the mesenchymal-epithelial transition factor (MET), two key receptor tyrosine

kinases implicated in oncogenesis and tumor progression.[1] Amivantamab is approved for the

treatment of adult patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR

exon 20 insertion mutations, whose disease has progressed on or after platinum-based

chemotherapy.[2] Preclinical and clinical data have demonstrated its activity against a range of

EGFR mutations, including exon 19 deletions, L858R substitutions, and exon 20 insertions, as

well as MET mutations and amplifications.[1]

The multifaceted mechanism of action of Amivantamab makes it a subject of significant interest

in cancer research. It employs three primary anti-tumor strategies:

Ligand Blocking: Amivantamab binds to the extracellular domains of both EGFR and MET,

sterically hindering the binding of their respective ligands (e.g., EGF and HGF). This action

prevents receptor dimerization and subsequent activation of downstream signaling pathways

that promote cell proliferation and survival.[3][4]

Receptor Degradation: Upon binding, Amivantamab induces the internalization and

downregulation of both EGFR and MET on the cancer cell surface. This leads to the
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degradation of the receptors, further diminishing their signaling capacity.

Immune Cell-Directing Activity: Engineered with low core fucosylation, the Fc region of

Amivantamab exhibits enhanced binding to Fcγ receptors on immune effector cells, such as

Natural Killer (NK) cells and macrophages. This enhanced binding facilitates potent antibody-

dependent cellular cytotoxicity (ADCC) and trogocytosis, leading to the direct killing of tumor

cells.

These application notes provide a detailed protocol for the use of NY0116 (Amivantamab) in

primary cell culture models, enabling researchers to investigate its efficacy and mechanism of

action in a physiologically relevant setting.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vitro studies of

Amivantamab.

Table 1: In Vitro Anti-Tumor Activity of Amivantamab in NSCLC Cell Lines

Cell Line
EGFR
Mutation
Status

MET
Status

Assay Endpoint Result
Referenc
e

H292 Wild-type Amplified ADCC % Lysis

Increased

lysis vs.

control

H1975
L858R,

T790M
Wild-type ADCC % Lysis

Increased

lysis vs.

control

HCC827
exon 19

deletion
Wild-type

Tumor

Growth

%

Inhibition

(Day 34)

99.8% (p <

0.05)

Ba/F3
Various

Exon20ins
N/A

Receptor

Expression

Downregul

ation

Decreased

EGFR &

MET
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Table 2: Clinical Efficacy of Amivantamab in Patients with EGFR Exon 20 Insertion NSCLC

(CHRYSALIS Study)

Parameter Value
95% Confidence
Interval

Reference

Overall Response

Rate (ORR)
40% 29% - 51%

Clinical Benefit Rate

(CBR)
74% 63% - 83%

Median Duration of

Response (DOR)
11.1 months

6.9 months - Not

Reached

Median Progression-

Free Survival (PFS)
8.3 months

6.5 months - 10.9

months

Median Overall

Survival (OS)
22.8 months

14.6 months - Not

Reached
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Caption: Mechanism of action of NY0116 (Amivantamab).
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Caption: Experimental workflow for NY0116 in primary cell culture.
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Protocol 1: Establishment of Primary Cancer Cell
Cultures from Tumor Tissue
Materials:

Fresh tumor tissue collected under sterile conditions

Transport medium (e.g., DMEM/F-12 with 10% FBS, 1x Penicillin-Streptomycin)

Sterile PBS (Ca2+/Mg2+ free)

Digestion solution (e.g., Collagenase Type IV, Dispase)

DNase I

Red Blood Cell Lysis Buffer

Primary cell culture medium (serum-free or low-serum, supplemented with appropriate

growth factors)

Sterile cell culture flasks/plates

Cell strainers (e.g., 70-100 µm)

Centrifuge

Biosafety cabinet

Methodology:

Tissue Preparation:

Wash the fresh tumor tissue 2-3 times with sterile, ice-cold PBS to remove any

contaminants.

In a sterile petri dish, mechanically mince the tissue into small fragments (~1-2 mm³) using

sterile scalpels.
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Enzymatic Digestion:

Transfer the minced tissue to a sterile conical tube containing the pre-warmed digestion

solution.

Incubate at 37°C for 30-90 minutes with gentle agitation, depending on the tissue type.

Add DNase I (final concentration ~100 µg/mL) during the last 10 minutes of incubation to

prevent cell clumping.

Cell Dissociation and Filtration:

Neutralize the enzyme activity by adding an equal volume of complete medium containing

FBS.

Gently pipette the cell suspension up and down to further dissociate the tissue.

Pass the cell suspension through a sterile cell strainer to remove any undigested tissue

clumps.

Cell Isolation and Plating:

Centrifuge the filtered cell suspension at 200 x g for 5 minutes.

If necessary, resuspend the pellet in Red Blood Cell Lysis Buffer and incubate for 5

minutes at room temperature. Quench the lysis with excess PBS.

Resuspend the final cell pellet in the appropriate primary cell culture medium.

Perform a cell count and viability assessment (e.g., using Trypan Blue).

Seed the cells onto culture flasks or plates at a desired density.

Incubate at 37°C in a humidified atmosphere with 5% CO2.

Culture Maintenance:

Allow the cells to attach and grow, monitoring them daily.
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Change the medium every 2-3 days.

Subculture the cells before they reach confluency to maintain their proliferative state.

Protocol 2: In Vitro Treatment of Primary Cancer Cells
with NY0116 (Amivantamab)
Materials:

Established primary cancer cell cultures

NY0116 (Amivantamab) stock solution

Primary cell culture medium

Sterile microplates (e.g., 96-well, 24-well, or 6-well)

Cell counting solution or instrument

Methodology:

Cell Seeding:

Harvest primary cells from culture flasks using a gentle dissociation reagent (e.g., TrypLE).

Perform a cell count and seed the cells into microplates at a predetermined density. The

optimal density will depend on the cell type and the duration of the experiment.

Allow the cells to adhere and stabilize for 24 hours in the incubator.

Preparation of NY0116 Dilutions:

Prepare a series of dilutions of NY0116 in the primary cell culture medium to achieve the

desired final concentrations for the dose-response experiment.

Cell Treatment:

Carefully aspirate the medium from the wells.
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Add the medium containing the different concentrations of NY0116 to the respective wells.

Include a vehicle control (medium without NY0116).

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

Endpoint Analysis:

Following the incubation period, perform downstream assays as required (see Protocol 3).

Protocol 3: Downstream Assays for Assessing NY0116
Efficacy
A. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

After the treatment period, add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well

according to the manufacturer's instructions.

Incubate for the recommended time.

Measure the absorbance or luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control and plot dose-

response curves to determine the IC50 value.

B. Western Blot for Signaling Pathway Analysis

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer

containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Block the membrane and incubate with primary antibodies against total and phosphorylated

forms of EGFR, MET, AKT, and ERK.

Incubate with the appropriate HRP-conjugated secondary antibodies.
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Visualize the protein bands using a chemiluminescence detection system.

C. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Isolate peripheral blood mononuclear cells (PBMCs) or NK cells (effector cells) from healthy

donor blood.

Label the primary cancer cells (target cells) with a fluorescent dye (e.g., Calcein-AM) or a

radioactive isotope (e.g., ⁵¹Cr).

Co-culture the labeled target cells with the effector cells at various effector-to-target (E:T)

ratios in the presence of different concentrations of NY0116.

Include control groups with target cells alone, target and effector cells without antibody, and

a maximum lysis control (target cells treated with a lysis buffer).

Incubate the co-culture for 4-6 hours.

Measure the release of the dye or isotope into the supernatant, which corresponds to the

extent of cell lysis.

Calculate the percentage of specific lysis for each condition.

Conclusion
The provided protocols and data offer a comprehensive guide for researchers to effectively

utilize NY0116 (Amivantamab) in primary cell culture models. These methodologies will

facilitate detailed investigations into its mechanisms of action and its potential as a therapeutic

agent in various cancer types, ultimately contributing to the advancement of targeted cancer

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.jnjmedicalconnect.com/products/rybrevant/medical-content/rybrevant-mechanism-of-action
https://pubmed.ncbi.nlm.nih.gov/36481319/
https://pubmed.ncbi.nlm.nih.gov/36481319/
https://pubmed.ncbi.nlm.nih.gov/36481319/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8648093/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8648093/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10046583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10046583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10046583/
https://www.benchchem.com/product/b537881#protocol-for-ny0116-in-primary-cell-culture
https://www.benchchem.com/product/b537881#protocol-for-ny0116-in-primary-cell-culture
https://www.benchchem.com/product/b537881#protocol-for-ny0116-in-primary-cell-culture
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b537881?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b537881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

